4-((4-ethoxy-3-methylphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((4-ethoxy-3-methylphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H28FN3O4S and its molecular weight is 449.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-((4-ethoxy-3-methylphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic derivative belonging to the class of piperidine-based compounds, which have garnered significant interest due to their potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological profiles, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

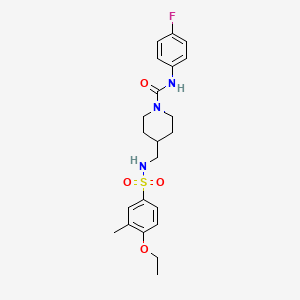

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C24H29N3O4S

- Molecular Weight : 485.57 g/mol

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, primarily through modulation of neurotransmitter systems and inhibition of specific enzymes.

- Dopamine Transporter Interaction : Analogous compounds have been shown to interact with dopamine transporters, influencing dopamine levels in the brain, which may be relevant for treating neuropsychiatric disorders .

- Antimicrobial Activity : Sulfonamide derivatives demonstrate broad-spectrum antimicrobial activity by inhibiting bacterial folic acid synthesis. This compound may exhibit similar properties, potentially effective against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : The compound's structural features suggest potential activity against cancer cells, possibly through apoptosis induction or cell cycle arrest mechanisms .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, revealing that compounds with similar functional groups exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The results are summarized in Table 1.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| 9a | Moderate | High |

| 9b | High | Moderate |

| 9c | Low | High |

Anticancer Activity

In vitro studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated IC50 values indicating effective inhibition of cell growth in various cancer cell lines . The potential mechanisms include:

- Induction of apoptosis

- Inhibition of angiogenesis

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives:

- Neuroprotective Effects : A derivative similar to the target compound promoted neurite outgrowth in primary neurons, suggesting neuroprotective properties that could be beneficial in neurodegenerative diseases .

- Tyrosinase Inhibition : Research on related piperidine compounds indicated their effectiveness as tyrosinase inhibitors, which could have implications for skin pigmentation disorders and melanoma prevention .

科学的研究の応用

Anticancer Properties

Research indicates that compounds similar to 4-((4-ethoxy-3-methylphenylsulfonamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide exhibit significant anticancer activity. For instance, sulfonamide derivatives have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the activation of caspases, leading to programmed cell death.

Antimicrobial Activity

Sulfonamides are historically recognized for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and thereby exhibiting bactericidal effects. Studies have demonstrated effectiveness against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Evaluation

A study conducted by Aziz-ur-Rehman et al. reported the synthesis of related piperidine derivatives and evaluated their anticancer efficacy. Compounds were tested against multiple human cancer cell lines, showing IC50 values that suggest potent cytotoxicity. The study highlighted structural modifications that enhanced activity against specific cancer types, indicating a promising avenue for drug development .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of sulfonamide compounds were synthesized and tested for their antimicrobial properties. The results indicated that certain modifications led to an increase in antibacterial activity against resistant strains of bacteria. The study provided insights into structure-activity relationships (SAR) that could guide future research .

| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 0.65 | Apoptosis induction via caspase activation |

| Anticancer | U-937 (monocytic leukemia) | 1.54 | Apoptosis induction via caspase activation |

| Antimicrobial | Staphylococcus aureus | 0.5 | Inhibition of bacterial enzyme activity |

| Antimicrobial | Escherichia coli | 0.75 | Inhibition of bacterial enzyme activity |

Table 2: Structure-Activity Relationships

| Modification | Activity Change |

|---|---|

| Introduction of methoxy group | Increased activity against Staphylococcus spp. |

| Replacement with ethyl group | Enhanced selectivity for cancer cell lines |

化学反応の分析

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) exhibits nucleophilic character at the nitrogen atom, enabling alkylation or acylation under basic conditions .

| Reaction Type | Conditions | Products/Applications | Source |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, alkyl halide, 80°C | N-alkylated sulfonamide derivatives (e.g., methyl, benzyl) | |

| Acylation | AcCl, pyridine, RT | N-acylsulfonamides |

-

Example : Reaction with methyl iodide in DMF forms N-methylsulfonamide derivatives, enhancing lipophilicity for pharmacological applications .

Carboxamide Group Transformations

The terminal carboxamide (-CONH-) undergoes hydrolysis, reduction, or condensation:

-

Mechanistic Insight : Hydrolysis under acidic conditions cleaves the carboxamide to a carboxylic acid, while LiAlH₄ reduces it to a primary amine .

Piperidine Ring Modifications

The piperidine core participates in alkylation, oxidation, and ring-opening reactions:

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| N-Alkylation | NaH, alkyl bromide, THF | Quaternary ammonium derivatives | |

| Oxidation | mCPBA, CH₂Cl₂, RT | N-Oxide |

-

Example : Reaction with methyl iodide forms a quaternary ammonium salt, altering solubility and bioavailability .

Aryl Ether Cleavage

The ethoxy group (-OCH₂CH₃) on the phenyl ring is cleavable under acidic or reducing conditions:

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Acidic Cleavage | HBr (48%), AcOH, Δ | Phenol derivative | |

| Reductive Cleavage | BBr₃, CH₂Cl₂, -78°C | De-ethylated sulfonamide |

-

Application : Cleavage to a phenol enhances hydrogen-bonding capacity, useful in prodrug design.

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group directs electrophiles to meta/para positions, though fluorine’s electron-withdrawing nature slows reactivity:

| Reaction Type | Conditions

特性

IUPAC Name |

4-[[(4-ethoxy-3-methylphenyl)sulfonylamino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O4S/c1-3-30-21-9-8-20(14-16(21)2)31(28,29)24-15-17-10-12-26(13-11-17)22(27)25-19-6-4-18(23)5-7-19/h4-9,14,17,24H,3,10-13,15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGJYBKFLLWFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。